1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. . The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining high yields and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using N-bromosuccinimide, while nucleophilic substitutions may require strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoxaline core can produce dihydroquinoxalines .
Scientific Research Applications
1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with enzyme active sites, inhibiting their activity. These interactions can lead to the modulation of various cellular pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline: Similar structure but with a butyl group instead of a cyclopentyl group.
1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one: Contains a pyridine ring instead of a quinoxaline core.
Uniqueness
1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline is unique due to its combination of a quinoxaline core and a thiophene ring, which imparts distinct electronic and steric properties. This combination enhances its potential for biological activity and makes it a valuable compound for further research and development .
Properties
CAS No. |
844450-11-9 |
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Molecular Formula |
C18H18N4O2S2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C18H18N4O2S2/c23-26(24,16-10-5-11-25-16)22-12-21(13-6-1-2-7-13)17-18(22)20-15-9-4-3-8-14(15)19-17/h3-5,8-11,13H,1-2,6-7,12H2 |
InChI Key |
BZVKNJYMXBRLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5 |
solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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